![molecular formula C18H20N2O4S B5985142 ethyl 1H-indole-3-carboximidoate 4-methylbenzenesulfonate](/img/structure/B5985142.png)
ethyl 1H-indole-3-carboximidoate 4-methylbenzenesulfonate
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Overview
Description
Ethyl 1H-indole-3-carboximidoate 4-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of ethyl 1H-indole-3-carboximidoate 4-methylbenzenesulfonate is not fully understood. However, it has been reported to interact with various targets in the human body such as enzymes, receptors, and ion channels. This interaction leads to the modulation of various physiological processes, resulting in the observed pharmacological activities.
Biochemical and physiological effects:
Ethyl 1H-indole-3-carboximidoate 4-methylbenzenesulfonate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Additionally, this compound has been reported to modulate the activity of various receptors such as the cannabinoid receptor type 1 (CB1) and the dopamine receptor.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 1H-indole-3-carboximidoate 4-methylbenzenesulfonate in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of this compound include its poor solubility in aqueous solutions, which may limit its use in some experiments.
Future Directions
There are several future directions for the research on ethyl 1H-indole-3-carboximidoate 4-methylbenzenesulfonate. One of the potential areas of research is the development of more efficient and scalable synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of more soluble analogs of ethyl 1H-indole-3-carboximidoate 4-methylbenzenesulfonate may also be an area of future research.
Synthesis Methods
The synthesis of ethyl 1H-indole-3-carboximidoate 4-methylbenzenesulfonate has been reported using different methods. One of the most commonly used methods involves the reaction of 1H-indole-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting compound is then treated with 4-methylbenzenesulfonyl chloride to obtain the final product.
Scientific Research Applications
Ethyl 1H-indole-3-carboximidoate 4-methylbenzenesulfonate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and anti-tumor properties. Additionally, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
ethyl 1H-indole-3-carboximidate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.C7H8O3S/c1-2-14-11(12)9-7-13-10-6-4-3-5-8(9)10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,12-13H,2H2,1H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMOMTRTTDNTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CNC2=CC=CC=C21.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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